Necrostatin-7

Description

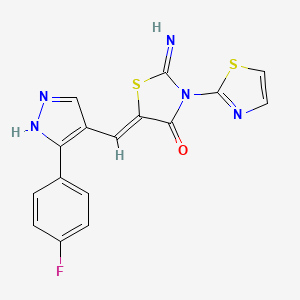

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7-,18-15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJGLNVGTJLIRV-KBEFMPHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361283 | |

| Record name | STK763743 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351062-08-3 | |

| Record name | STK763743 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351062-08-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Necrostatin-7: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activation. It plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. The discovery of small molecule inhibitors of necroptosis has been instrumental in dissecting the underlying molecular mechanisms and has opened new avenues for therapeutic intervention. Among these inhibitors, Necrostatin-7 (Nec-7) has emerged as a unique tool compound due to its distinct mechanism of action compared to other well-characterized necrostatins. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers and professionals in the field of drug discovery and development.

Discovery of this compound

This compound was identified through a phenotypic screen of a chemical library for inhibitors of tumor necrosis factor-alpha (TNF-α)-induced necroptosis in a FADD-deficient variant of human Jurkat T cells.[1] This cell line is particularly suited for studying necroptosis as the deficiency in the Fas-associated death domain (FADD) protein blocks the apoptotic pathway, making the cells susceptible to TNF-α-induced necroptosis.[2][3] The screening effort led to the identification of several classes of necroptosis inhibitors, including the well-known RIPK1 inhibitor, Necrostatin-1.[4] this compound was identified as a potent inhibitor of necroptosis that is structurally and biologically distinct from other necrostatins.[5][6]

Experimental Workflow for Screening Necroptosis Inhibitors

The general workflow for identifying necroptosis inhibitors like this compound involves a cell-based assay.

Chemical Synthesis

This compound, with the chemical name 5-((3-(4-fluorophenyl)-1H-pyrazol-4-yl)methylene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one, is a thiazole derivative.[6] While the seminal paper by Zheng et al. focuses on the structure-activity relationship of Nec-7 and its analogs, a detailed, step-by-step synthesis protocol is not explicitly provided in the primary literature.[5] However, the synthesis of similar thiazolidin-4-one derivatives typically involves the condensation of a thiazole-containing amine with a substituted aldehyde and a source of the thiazolidinone ring. The synthesis of the pyrazole aldehyde precursor is a key step.

Biological Activity and Mechanism of Action

The defining characteristic of this compound is its ability to inhibit necroptosis without targeting Receptor-Interacting Protein Kinase 1 (RIPK1).[6][7] This is in stark contrast to other necrostatins like Nec-1, which are potent and specific inhibitors of RIPK1's kinase activity.[8] The non-RIPK1-inhibitory nature of Nec-7 suggests that it acts on a different, yet critical, component of the necroptosis signaling cascade. The precise molecular target of this compound has not been definitively identified and is an area of ongoing investigation.

The Necroptosis Signaling Pathway

To understand the potential point of intervention for this compound, it is essential to review the canonical necroptosis pathway.

Given that this compound does not inhibit RIPK1, it is hypothesized to act downstream of RIPK1 activation. Potential targets could include RIPK3, the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), or other regulatory proteins involved in the formation of the necrosome or the execution of membrane disruption.[9][10] Further target identification studies are required to elucidate the precise mechanism of action of this compound.

Quantitative Data and Structure-Activity Relationship (SAR)

The initial characterization of this compound revealed its potent inhibitory activity in a cell-based necroptosis assay. The structure-activity relationship (SAR) studies conducted by Zheng et al. provided valuable insights into the chemical features required for its biological activity.[5]

Table 1: Biological Activity of this compound and its Analogs

| Compound | R1 | R2 | R3 | R4 | EC50 (µM) of Necroptosis Inhibition |

| Nec-7 | H | H | H | F | 10.6 |

| Analog 1 | Cl | H | H | F | > 50 |

| Analog 2 | H | Cl | H | F | 12.5 |

| Analog 3 | H | H | Cl | F | 25 |

| Analog 4 | H | H | H | Cl | 15.2 |

| Analog 5 | H | H | H | Br | 18.3 |

| Analog 6 | H | H | H | OCH3 | > 50 |

| Analog 7 | H | H | H | H | 20.1 |

Data extracted from Zheng et al., Bioorg. Med. Chem. Lett. 2008, 18, 4932-4935.[5] The core structure is 5-((3-(4-R4-phenyl)-1H-pyrazol-4-yl)methylene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one, with substitutions at various positions on the phenyl ring.

The SAR studies indicated that substitutions on the phenyl ring significantly impact the inhibitory activity of the compounds. A fluorine atom at the para position (R4) of the phenyl ring, as seen in this compound, was found to be optimal for activity.

Experimental Protocols

Necroptosis Inhibition Assay in FADD-deficient Jurkat T cells

This protocol outlines a typical experiment to evaluate the inhibitory effect of compounds like this compound on TNF-α-induced necroptosis.

Materials:

-

FADD-deficient Jurkat T cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

-

Recombinant human TNF-α

-

This compound (or other test compounds) dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Seed FADD-deficient Jurkat T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations. Add the compound solutions to the respective wells. Include a vehicle control (DMSO only).

-

Necroptosis Induction: Add recombinant human TNF-α to the wells to a final concentration of 10 ng/mL. For control wells (no necroptosis induction), add an equivalent volume of vehicle.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Cell Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence using a luminometer. The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value of the compound by plotting the percentage of necroptosis inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable pharmacological tool for studying the intricacies of the necroptosis pathway. Its unique non-RIPK1-inhibitory mechanism of action distinguishes it from other necrostatins and highlights the complexity of necroptotic signaling. While its precise molecular target remains to be elucidated, the available data on its discovery, synthesis, and biological activity provide a solid foundation for further research. This technical guide serves as a comprehensive resource for scientists and researchers aiming to utilize this compound in their investigations of programmed cell death and to explore novel therapeutic strategies targeting necroptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. FADD deficiency sensitises Jurkat T cells to TNF-alpha-dependent necrosis during activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oligomerization-driven MLKL ubiquitylation antagonizes necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Necrostatin-7: A Technical Guide to its Mechanism of Action in Necroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Necrostatin-7 (Nec-7), a small molecule inhibitor of necroptosis. It details its known biological activity, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the signaling pathways involved.

Executive Summary

This compound is a potent, cell-permeable inhibitor of necroptosis, a form of regulated necrotic cell death.[1] Unlike the more extensively studied Necrostatin-1, Nec-7 functions through a mechanism independent of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition.[2] This key distinction suggests that Nec-7 targets a different, potentially novel, component of the necroptotic signaling cascade.[3] While effective in cellular models, it is important to note that this compound has been identified as containing a Pan-Assay Interference Compounds (PAINS) motif, which may lead to non-specific activity and warrants careful consideration in its experimental application.[4][5]

Mechanism of Action

Necroptosis is a regulated cell death pathway initiated by various stimuli, including tumor necrosis factor (TNF).[5] The canonical pathway involves the sequential activation of RIPK1 and RIPK3, leading to the formation of a functional amyloid signaling complex known as the necrosome.[6] This complex then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, the terminal effector of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[7]

This compound inhibits necroptosis downstream or parallel to RIPK1 activation. The primary evidence for its mechanism is:

-

No Direct RIPK1 Kinase Inhibition: In vitro kinase assays have demonstrated that this compound does not inhibit the enzymatic activity of recombinant RIPK1.[2] This is in stark contrast to Necrostatin-1, which is a well-characterized allosteric inhibitor of RIPK1.[6][8]

-

Inhibition of Cellular Necroptosis: Nec-7 effectively blocks TNF-α-induced necroptosis in various cell lines, including the FADD-deficient Jurkat T-cell model, which is a standard system for studying necroptosis.[3]

The precise molecular target of this compound within the necroptosis pathway remains to be elucidated. It is hypothesized to act on a regulatory molecule other than RIPK1.[3]

Signaling Pathway Diagram

The following diagram illustrates the canonical necroptosis signaling pathway and the proposed point of intervention for this compound.

Caption: Necroptosis pathway and the putative target area of this compound.

Quantitative Data

The available quantitative data for this compound's biological activity is summarized below.

| Parameter | Value | Cell Line | Condition | Reference(s) |

| EC50 | 10.6 µM | FADD-deficient human Jurkat T cells | TNF-α-induced necroptosis |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Detailed experimental protocols for the characterization of necroptosis inhibitors like this compound typically involve cell-based assays to measure cell viability and biochemical assays to assess kinase activity.

Cellular Necroptosis Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of a compound on TNF-α-induced necroptosis.

Objective: To determine the EC50 of this compound in preventing necroptotic cell death.

Materials:

-

FADD-deficient Jurkat T cells (or other suitable cell lines like HT-29 or L929)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)

-

96-well microplates

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere or stabilize overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours prior to inducing necroptosis. Include a vehicle control (e.g., DMSO).

-

Induction of Necroptosis: Add a combination of TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) to the wells to induce necroptosis.

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.

-

Cell Viability Measurement: Assess cell viability using a preferred method. For example, with CellTiter-Glo®, add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence using a plate reader.

-

Data Analysis: Normalize the viability data to the untreated control (100% viability) and the TNF-α/z-VAD-fmk treated control (0% protection). Plot the percentage of protection against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the EC50 value.

Experimental Workflow Diagram

Caption: A generalized workflow for a cellular necroptosis inhibition assay.

Structure-Activity Relationship (SAR) and Other Considerations

Studies on the structure-activity relationship of the this compound series have been conducted to understand the chemical features essential for its anti-necroptotic activity.[1] These studies involve synthesizing and testing various analogs to identify key functional groups.

A critical consideration for researchers is the classification of this compound as a potential Pan-Assay Interference Compound (PAINS).[4][5] PAINS are molecules that tend to show activity in multiple, unrelated assays through non-specific mechanisms, such as aggregation, reactivity, or fluorescence interference. This characteristic necessitates the use of appropriate controls and secondary assays to validate any observed biological effects and confirm a specific mechanism of action.

Conclusion

This compound is a valuable tool for studying necroptosis, primarily due to its unique mechanism of action that does not involve the inhibition of RIPK1 kinase. It allows for the exploration of alternative nodes in the necroptosis pathway. However, its utility is tempered by the lack of a precisely identified molecular target and its potential for non-specific activity as a PAINS compound. Future research should focus on identifying the direct binding partner of this compound to fully elucidate its role in inhibiting this critical cell death pathway.

References

- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Target of Necrostatin-7: A Technical Guide to a Non-Canonical Necroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, making it a compelling target for therapeutic intervention. While several inhibitors of necroptosis have been identified, most, like the well-characterized Necrostatin-1, function through the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1). Necrostatin-7 (Nec-7) emerges as a notable exception. It is a potent inhibitor of tumor necrosis factor-alpha (TNF-α)-induced necroptosis but operates through a mechanism independent of RIPK1 inhibition. This technical guide provides a comprehensive overview of the current understanding of this compound, its known activities, and the experimental framework used to characterize it, acknowledging that its precise cellular target remains an area of active investigation.

Introduction

Necroptosis is a lytic, pro-inflammatory form of programmed cell death executed by a signaling cascade involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). The discovery of small molecule inhibitors of this pathway has been instrumental in dissecting its molecular mechanisms and exploring its therapeutic potential. This compound was identified as a potent inhibitor of necroptosis through a cell-based screen.[1][2] However, unlike its counterparts, this compound is structurally and biologically distinct and does not inhibit the kinase activity of RIPK1.[3][4] This unique characteristic suggests that this compound may act on a novel regulatory node within the necroptosis pathway, making it a valuable tool for further elucidating the intricacies of this cell death modality.

Quantitative Data Summary

The primary quantitative measure of this compound's efficacy is its half-maximal effective concentration (EC50) for the inhibition of necroptosis. This value was determined in a cellular assay using a FADD-deficient variant of human Jurkat T cells, where necroptosis is induced by TNF-α.

| Compound | Parameter | Value | Assay Conditions | Reference |

| This compound | EC50 | 10.6 μM | Inhibition of TNF-α-induced necroptosis in FADD-deficient Jurkat T cells | [3][4] |

The Necroptosis Signaling Pathway and the Unknown Target of this compound

The canonical necroptosis pathway is initiated by the activation of death receptors, such as TNFR1. In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a complex called the necrosome. This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death. While Necrostatin-1 directly inhibits the kinase activity of RIPK1, the precise point of intervention for this compound within this cascade is currently unknown.

Experimental Protocols

The characterization of this compound as a necroptosis inhibitor relies on a specific cell-based assay. The following is a detailed methodology for this key experiment.

Protocol: Inhibition of TNF-α-Induced Necroptosis in FADD-Deficient Jurkat T Cells

1. Cell Culture:

-

Maintain a FADD-deficient variant of human Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

-

Seed the FADD-deficient Jurkat T cells into 96-well plates at a density of 5 x 10^4 cells per well.

-

Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.5%.

-

Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Induce necroptosis by adding human TNF-α to a final concentration of 10 ng/mL.

-

Incubate the plates for 24 hours at 37°C.

3. Measurement of Cell Viability:

-

Assess cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle-treated, TNF-α-stimulated control (0% viability) and the vehicle-treated, unstimulated control (100% viability).

4. Data Analysis:

-

Plot the normalized cell viability data against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This compound represents an intriguing tool for the study of necroptosis. Its ability to inhibit this cell death pathway without targeting RIPK1 opens up new avenues for research into the molecular machinery of regulated necrosis. The definitive identification of its cellular target is a critical next step and will likely require a combination of advanced biochemical and proteomic approaches, such as affinity chromatography coupled with mass spectrometry, or genetic screening approaches. Unraveling the mechanism of action of this compound will not only provide a more complete picture of the necroptosis signaling network but may also unveil novel targets for the development of therapeutics for diseases where necroptosis plays a pathological role.

References

Necrostatin-7: A Technical Guide to a Non-RIPK1 Inhibitor of Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway, primarily mediated by the receptor-interacting protein kinases (RIPK) 1 and 3 (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL).[1] Small molecule inhibitors of this pathway are invaluable tools for research and potential therapeutics. Necrostatin-7 (Nec-7) has emerged as a unique inhibitor of necroptosis, distinguished by its mechanism of action that does not involve the inhibition of RIPK1, the target of the widely studied necrostatin-1.[3] This guide provides an in-depth technical overview of this compound, focusing on its function as a non-RIPK1 inhibitor, relevant quantitative data, experimental protocols, and signaling pathway interactions.

Quantitative Data

This compound is a potent inhibitor of necroptosis, though its direct molecular target remains to be definitively identified. Its efficacy is most well-characterized in the context of TNF-α-induced necroptosis in FADD-deficient Jurkat T cells. The following table summarizes the key quantitative data for this compound and provides a comparison with other common necroptosis inhibitors.

| Compound | Target(s) | Cell Line | Inducer | EC50/IC50 | Reference |

| This compound | Non-RIPK1 (downstream) | FADD-deficient Jurkat T cells | TNF-α | 10.6 μM (EC50) | [Zheng et al., 2008] |

| Necrostatin-1 | RIPK1 | Human monocytic U937 cells | TNF-α + zVAD-fmk | 0.49 μM (EC50) | [4] |

| GSK'872 | RIPK3 | HT-29 cells | TNF-α + SMAC mimetic + zVAD-fmk | 1.8 nM (IC50, FP assay) | [5] |

| Necrosulfonamide (NSA) | MLKL (human) | HT-29 cells | TNF-α + SMAC mimetic + zVAD-fmk | Not specified | [6] |

Signaling Pathways

The canonical necroptosis pathway is initiated by stimuli such as TNF-α binding to its receptor, leading to the recruitment and activation of RIPK1 and RIPK3. This results in the formation of the necrosome, a signaling complex that phosphorylates MLKL, causing its oligomerization, translocation to the plasma membrane, and ultimately, cell death. This compound inhibits this process without directly targeting the kinase activity of RIPK1, suggesting it acts on a downstream component of the pathway.

Experimental Protocols

The following is a detailed protocol for a necroptosis inhibition assay, based on the methodologies used for studying necrostatins in FADD-deficient Jurkat T cells.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of TNF-α-induced necroptosis.

Materials:

-

FADD-deficient Human Jurkat T cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Recombinant human TNF-α

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or similar ATP-based assay)

-

Luminometer

Procedure:

-

Cell Culture:

-

Culture FADD-deficient Jurkat T cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cells in exponential growth phase.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations for the assay (e.g., 0.1 µM to 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

-

Necroptosis Induction and Inhibition Assay:

-

Seed the FADD-deficient Jurkat T cells into a 96-well plate at a density of approximately 2 x 10^4 cells per well in 100 µL of culture medium.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate for 1 hour at 37°C.

-

Add recombinant human TNF-α to a final concentration of 10 ng/mL to all wells except for the untreated control wells.

-

Incubate the plate for 24 hours at 37°C.

-

-

Cell Viability Measurement:

-

After the 24-hour incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated, TNF-α stimulated control (representing 0% viability) and the untreated control (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This compound is a valuable and structurally distinct chemical probe for studying necroptosis.[5] Its key feature is the ability to inhibit necroptotic cell death independently of RIPK1, offering a unique tool to dissect the necroptosis signaling pathway at points downstream of the initial kinase activation. While its direct molecular target is yet to be fully elucidated, its well-characterized inhibitory effect in specific cellular models makes it an important compound for researchers in the fields of cell death, inflammation, and drug discovery. Further studies are warranted to identify the precise molecular mechanism of this compound, which will undoubtedly provide deeper insights into the intricate regulation of necroptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Necrostatin-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This has spurred the development of small molecule inhibitors targeting key mediators of this pathway. Among these, Necrostatin-7 (Nec-7) presents a unique profile as a potent necroptosis inhibitor that, unlike many other necrostatins, does not inhibit the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for the design of next-generation necroptosis inhibitors.

Core Structure and Mechanism of Action

This compound is characterized by a 5-((1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one core structure. Its chemical formula is C₁₆H₁₀FN₅OS₂.[3] A key feature of Nec-7 is its ability to inhibit tumor necrosis factor-alpha (TNF-α)-induced necroptosis in FADD-deficient Jurkat T cells with an EC₅₀ of 10.6 μM.[1][3] Unlike the well-characterized Necrostatin-1, Nec-7 does not target the kinase domain of RIPK1, suggesting it acts on a different, yet to be fully elucidated, component of the necroptotic signaling cascade.[1][2][3]

Structure-Activity Relationship of this compound Analogs

A systematic SAR study of this compound, conducted by Zheng et al. (2008), explored the impact of modifications at three key positions of the molecule: the pyrazole ring, the thiazolidinone ring, and the thiazole moiety. The inhibitory activity of the synthesized analogs was evaluated in a TNF-α-induced necroptosis assay using FADD-deficient Jurkat T cells.

Quantitative SAR Data

The following table summarizes the structure and corresponding necroptosis inhibitory activity (EC₅₀) of this compound and its key analogs.

| Compound | R1 (Pyrazole Ring) | R2 (Thiazole Moiety) | EC₅₀ (µM) |

| This compound (7a) | 4-Fluorophenyl | Thiazol-2-yl | 10.6 |

| 7b | Phenyl | Thiazol-2-yl | 15.2 |

| 7c | 4-Chlorophenyl | Thiazol-2-yl | 12.8 |

| 7d | 4-Methoxyphenyl | Thiazol-2-yl | 25.3 |

| 7e | 4-Nitrophenyl | Thiazol-2-yl | > 50 |

| 7f | 3,4-Dichlorophenyl | Thiazol-2-yl | 18.5 |

| 7g | 2-Chlorophenyl | Thiazol-2-yl | 35.1 |

| 7h | Naphthalen-2-yl | Thiazol-2-yl | 11.5 |

| 7i | 4-Fluorophenyl | Phenyl | 28.4 |

| 7j | 4-Fluorophenyl | 4-Methylphenyl | 33.7 |

| 7k | 4-Fluorophenyl | 4-Methoxyphenyl | 41.2 |

| 7l | 4-Fluorophenyl | 4-Chlorophenyl | 22.1 |

| 7m | 4-Fluorophenyl | Pyridin-2-yl | > 50 |

| 7n | 4-Fluorophenyl | Benzothiazol-2-yl | 17.9 |

Key SAR Insights:

-

Substitution on the Phenyl Ring of the Pyrazole Moiety (R1):

-

Electron-withdrawing groups at the para-position of the phenyl ring, such as fluorine (7a) and chlorine (7c), were well-tolerated and resulted in potent inhibitors.

-

Electron-donating groups, like a methoxy group (7d), led to a decrease in activity.

-

A strong electron-withdrawing group like a nitro group (7e) resulted in a significant loss of activity.

-

Bulky substituents, such as a naphthalene ring (7h), were tolerated and maintained good activity.

-

-

Substitution on the Thiazole Moiety (R2):

-

Replacing the thiazole ring with a phenyl ring (7i) or substituted phenyl rings (7j-l) generally led to a decrease in inhibitory activity, highlighting the importance of the thiazole scaffold.

-

The presence of a pyridine ring (7m) was detrimental to activity.

-

A fused ring system like benzothiazole (7n) was tolerated, showing comparable activity to the parent compound.

-

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its analogs generally follows a multi-step procedure:

-

Synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes: This is typically achieved through a Vilsmeier-Haack reaction on the corresponding acetophenone hydrazone.

-

Synthesis of 2-imino-3-(thiazol-2-yl)thiazolidin-4-one: This intermediate is prepared by the condensation of 2-aminothiazole with chloroacetyl chloride followed by cyclization with potassium thiocyanate.

-

Knoevenagel Condensation: The final this compound analogs are obtained by the Knoevenagel condensation of the appropriate 3-aryl-1H-pyrazole-4-carbaldehyde with 2-imino-3-(thiazol-2-yl)thiazolidin-4-one in the presence of a base catalyst, such as piperidine or sodium acetate, in a suitable solvent like ethanol or acetic acid.

A detailed, step-by-step synthesis protocol for a representative analog can be found in the original publication by Zheng et al. (2008) in Bioorganic & Medicinal Chemistry Letters.

TNF-α-Induced Necroptosis Assay in FADD-deficient Jurkat T Cells

This assay is a standard method for evaluating the necroptosis-inhibitory activity of compounds.

Materials:

-

FADD-deficient Human Jurkat T cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Human TNF-α

-

Test compounds (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well plates

Procedure:

-

Cell Seeding: Seed FADD-deficient Jurkat T cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known necroptosis inhibitor).

-

Induction of Necroptosis: Add human TNF-α to each well to a final concentration of 10 ng/mL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Measurement: After incubation, assess cell viability using a suitable assay, such as the CellTiter-Glo® assay, according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated, TNF-α-stimulated control. Determine the EC₅₀ value, which is the concentration of the compound that results in 50% protection from TNF-α-induced cell death, by plotting the data and fitting it to a dose-response curve.

Visualizing the Necroptosis Signaling Pathway and SAR Logic

To better understand the context of this compound's activity and the logic of SAR studies, the following diagrams are provided.

References

Necrostatin-7: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Necrostatin-7 (Nec-7), a small molecule inhibitor of necroptosis. It details the compound's chemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the thiazole class.[1] It is structurally distinct from other well-known necrostatins such as Necrostatin-1, -3, -4, and -5.[1][2][3] The key physicochemical properties of this compound are summarized in the table below.

| Property | Data | Reference(s) |

| IUPAC Name | 5-[[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methylene]-2-imino-3-(2-thiazolyl)-4-thiazolidinone | [4] |

| Synonyms | Nec-7 | [3][5] |

| CAS Number | 351062-08-3 | [2][5] |

| Molecular Formula | C₁₆H₁₀FN₅OS₂ | [2][5] |

| Molecular Weight | 371.41 g/mol | [5][6] |

| Purity | Typically >98% | [2][3] |

| Appearance | Light yellow to brown solid | [7] |

| Solubility | Soluble in DMSO and Ethanol | [3][5] |

| SMILES | O=C1N(C2=NC=CS2)C(S/C1=C\C3=CNN=C3C4=CC=C(F)C=C4)=N | [3][7] |

| InChI Key | SMJGLNVGTJLIRV-KBEFMPHXSA-N | [2][3] |

| Storage Conditions | Store at -20°C under desiccating conditions for long-term stability (up to 12 months or longer).[2][3][7] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[7] |

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of necroptosis, a form of regulated, caspase-independent cell death.[1] It was identified for its ability to inhibit tumor necrosis factor-alpha (TNF-α)-induced necroptosis in FADD-deficient human Jurkat T cells with a reported half-maximal effective concentration (EC₅₀) of 10.6 μM.[3]

A critical distinction of this compound is that, unlike Necrostatin-1, it does not inhibit the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) .[3][4][5][7] RIPK1 is a key upstream regulator in the necroptosis pathway.[8] This biological characteristic suggests that Nec-7 targets a different regulatory molecule within the necroptosis signaling cascade, downstream of or parallel to RIPK1 activation.[3][5]

The diagram below illustrates the canonical TNF-α induced necroptosis pathway and the distinct points of intervention for Necrostatin-1 and this compound.

Experimental Protocols

The following sections detail methodologies for characterizing the activity of this compound.

This protocol is designed to measure the EC₅₀ of this compound in a cellular context. It is based on the methods used in the initial characterization of the compound.[3]

Objective: To determine the concentration of this compound required to inhibit TNF-α induced necroptosis by 50%.

Materials:

-

Human Jurkat T cells (FADD-deficient variant)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Recombinant human TNF-α

-

SMAC mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, LDH Cytotoxicity Assay Kit)

-

Plate reader (luminometer or spectrophotometer)

Methodology:

-

Cell Seeding: Seed FADD-deficient Jurkat cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 50 µL of culture medium.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.1% across all wells.

-

Pre-treatment: Add 25 µL of the diluted this compound or vehicle control (DMSO in medium) to the appropriate wells. Incubate for 1-2 hours at 37°C, 5% CO₂.

-

Induction of Necroptosis: Prepare a necroptosis induction cocktail containing TNF-α (final conc. 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) in culture medium. The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.

-

Treatment: Add 25 µL of the induction cocktail to all wells except the untreated controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Viability Measurement: Assess cell viability using a suitable method. For CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence. For LDH assay, measure the release of lactate dehydrogenase into the supernatant.

-

Data Analysis: Normalize the data to the vehicle-treated, necroptosis-induced control (0% inhibition) and the untreated control (100% inhibition). Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

This protocol is used to confirm that this compound does not directly inhibit the enzymatic activity of RIPK1. A known RIPK1 inhibitor (e.g., Necrostatin-1s) should be used as a positive control.

Objective: To assess the direct inhibitory effect of this compound on the kinase activity of recombinant RIPK1.

Materials:

-

Recombinant human RIPK1 (active kinase domain)

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

-

ATP (100 µM)

-

[γ-³²P]ATP (if using radiometric detection) or ADP-Glo™ Kinase Assay kit

-

This compound

-

Necrostatin-1s (positive control)

-

DMSO (vehicle control)

-

96-well assay plates

-

P81 phosphocellulose paper and scintillation counter (for radiometric assay) or plate reader (for luminescence assay)

Methodology:

-

Reaction Setup: In a 96-well plate, combine the Kinase Assay Buffer, recombinant RIPK1 (e.g., 25 ng/well), and the desired concentrations of this compound, Necrostatin-1s, or DMSO vehicle.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the inhibitors to bind to the kinase.

-

Initiate Reaction: Start the kinase reaction by adding a mix of the substrate (e.g., 10 µg/mL MBP) and ATP. If using the radiometric method, the ATP mix should be spiked with [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Stop Reaction & Detect:

-

Radiometric Method: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Method (ADP-Glo™): Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal. Read the luminescence on a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percent activity against inhibitor concentration. This compound is expected to show no significant inhibition, while the positive control (Necrostatin-1s) should exhibit a dose-dependent decrease in RIPK1 activity, allowing for the calculation of an IC₅₀ value.

References

- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, Necroptosis inhibitor (CAS 351062-08-3) | Abcam [abcam.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. agscientific.com [agscientific.com]

- 6. This compound | Apoptosis | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. invivogen.com [invivogen.com]

Necrostatin-7 (CAS 351062-08-3): A Technical Guide for Researchers

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Introduction

Necrostatin-7 (Nec-7) is a potent, cell-permeable small molecule inhibitor of necroptosis, a form of regulated, caspase-independent cell death.[1][2] Structurally and mechanistically distinct from other well-characterized necrostatins like Necrostatin-1, Nec-7 provides a unique tool for investigating cell death pathways.[3] Its key differentiating feature is that it does not inhibit the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1), a central mediator of the necroptotic cascade.[3][4] This suggests that Nec-7 acts on an alternative regulatory molecule within the necroptosis pathway, making it an invaluable probe for dissecting the molecular events downstream or parallel to RIPK1 activation.[3]

This technical guide provides researchers, scientists, and drug development professionals with comprehensive data on this compound, including its chemical properties, biological activity, mechanism of action, and detailed experimental protocols for its use in cell-based assays.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the thiazolidinone class.[1][2] Its key physicochemical properties are summarized below for ease of reference in experimental design.

| Property | Value | Citation(s) |

| CAS Number | 351062-08-3 | [1][3][4][5] |

| Alternate Names | Nec-7; 5-[[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methylene]-2-imino-3-(2-thiazolyl)-4-thiazolidinone | [3] |

| Molecular Formula | C₁₆H₁₀FN₅OS₂ | [5] |

| Molecular Weight | 371.4 g/mol | [3][5] |

| Purity | ≥98% | [5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO and Ethanol | [3] |

| Storage Conditions | Store at -20°C, desiccated | [3][5] |

| Stability | ≥ 4 years when stored at -20°C | [3] |

Mechanism of Action and Signaling Pathway

Necroptosis is a lytic, pro-inflammatory cell death pathway executed by a core signaling module involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[6] The best-characterized trigger is the activation of TNF receptor 1 (TNFR1) by TNF-α. In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited into a multi-protein complex called the necrosome.[7] Within this complex, RIPK1 and RIPK3 undergo auto- and trans-phosphorylation, leading to the activation of RIPK3.[7] Activated RIPK3 then phosphorylates the pseudokinase MLKL, causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[6][7]

While inhibitors like Necrostatin-1 directly target the kinase activity of RIPK1 to block the pathway, this compound's mechanism is distinct.[8] It effectively inhibits necroptosis but does not inhibit recombinant RIPK1 kinase.[3][9] This indicates that Nec-7 targets a component of the necroptotic machinery downstream of RIPK1 kinase activation or a parallel signaling branch.[3] The precise molecular target of this compound has not yet been fully elucidated.

Biological Activity

The primary reported biological activity of this compound is the inhibition of TNF-α-induced necroptosis.[3] Its potency has been characterized in a specific cell line that is deficient in the apoptotic adaptor protein FADD (Fas-Associated Death Domain), which sensitizes the cells to necroptosis.[3][10]

| Parameter | Value | Conditions | Citation(s) |

| EC₅₀ | 10.6 µM | Inhibition of TNF-α-induced necroptosis in FADD-deficient Jurkat T cells. | [3][9] |

Experimental Protocols and Workflow

This compound is typically used in cell culture to determine the involvement of necroptosis in a specific model of cell death. The following is a detailed protocol for a standard necroptosis inhibition assay using the well-established FADD-deficient Jurkat T-cell model.[3]

Protocol: TNF-α-Induced Necroptosis Inhibition Assay

1. Materials and Reagents:

-

FADD-deficient human Jurkat T cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound (prepare a 10-50 mM stock solution in DMSO, store at -20°C).

-

Recombinant human TNF-α (prepare a stock solution in sterile PBS with 0.1% BSA).

-

96-well cell culture plates (white plates for luminescence assays, clear for colorimetric).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or similar ATP-based assay).

2. Experimental Procedure:

-

Cell Seeding: Culture FADD-deficient Jurkat T cells to a density of approximately 0.5-1.0 x 10⁶ cells/mL. Centrifuge cells and resuspend in fresh medium. Seed the cells into a 96-well plate at a density of 20,000 to 40,000 cells per well in a volume of 50 µL.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add 25 µL of the diluted compound solutions to the appropriate wells. For control wells, add 25 µL of medium containing the same final concentration of DMSO as the highest Nec-7 concentration well (e.g., 0.1% DMSO). Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Necroptosis Induction: Prepare a solution of human TNF-α in culture medium at 4x the desired final concentration. Add 25 µL of the TNF-α solution to each well to achieve a final concentration of 10 ng/mL. For "untreated" control wells, add 25 µL of plain culture medium. The final volume in each well should be 100 µL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assessment: Equilibrate the plate and the cell viability reagent to room temperature. Add the viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent).

-

Data Acquisition: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

3. Data Analysis:

-

Normalize the data by setting the viability of "untreated" control cells (no TNF-α, no compound) to 100%.

-

The viability of cells treated with TNF-α alone represents 0% protection.

-

Calculate the percentage of necroptosis inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the EC₅₀ value.

References

- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. This compound, Necroptosis inhibitor (CAS 351062-08-3) | Abcam [abcam.com]

- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 8. invivogen.com [invivogen.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. FADD deficiency sensitises Jurkat T cells to TNF-alpha-dependent necrosis during activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Necrostatin-7: A Technical Guide to its Function and Application in Necroptosis Research

Executive Summary: Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. The discovery of small molecule inhibitors has been instrumental in dissecting its complex signaling network. Among these, Necrostatin-7 (Nec-7) has emerged as a unique and valuable research tool. Unlike the prototypical necroptosis inhibitor Necrostatin-1, which targets Receptor-Interacting Protein Kinase 1 (RIPK1), Nec-7 inhibits necroptosis through a distinct, non-RIPK1-dependent mechanism. This technical guide provides an in-depth overview of the biological function of Nec-7, its mechanism of action, quantitative efficacy, and detailed protocols for its application in experimental settings, aimed at researchers, scientists, and professionals in drug development.

An Overview of Necroptosis

Necroptosis is a lytic, pro-inflammatory form of programmed cell death. Morphologically, it resembles necrosis, involving cell swelling and plasma membrane rupture, which leads to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammatory responses.[1][2] The core molecular machinery of necroptosis involves a signaling cascade orchestrated by key protein kinases, primarily RIPK1, RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3]

The pathway is most extensively studied in the context of tumor necrosis factor (TNF) signaling. Upon TNFα binding to its receptor, TNFR1, a cascade is initiated that can lead to cell survival, apoptosis, or necroptosis, depending on the cellular context, particularly the activity of Caspase-8.[3][4] When Caspase-8 is inhibited or absent, RIPK1 and RIPK3 are free to interact via their RIP homotypic interaction motifs (RHIMs), leading to the formation of a functional amyloid-like complex known as the necrosome.[5] Within the necrosome, RIPK3 becomes phosphorylated and activated, which in turn leads to the phosphorylation and oligomerization of MLKL. These MLKL oligomers translocate to the plasma membrane, where they disrupt membrane integrity, leading to cell lysis.[5]

The Necroptosis Signaling Pathway

The decision to execute necroptosis is a tightly regulated process. The canonical pathway initiated by TNFα provides a clear model for understanding this signaling cascade.

-

Complex I Formation: TNFα binding to TNFR1 recruits a series of proteins, including TRADD, TRAF2, cIAP1/2, and RIPK1, to form a plasma membrane-bound complex known as Complex I. This complex primarily mediates pro-survival signaling through NF-κB activation.[4]

-

Transition to Complex II (Necrosome): Under conditions where apoptosis is blocked (e.g., by pharmacological caspase inhibitors like zVAD-FMK or viral proteins), deubiquitinated RIPK1 dissociates from the membrane and forms a cytosolic complex with RIPK3, FADD, and Caspase-8 (Complex II).[4]

-

Necrosome Assembly and Activation: In the absence of active Caspase-8, RIPK1 and RIPK3 phosphorylate each other, forming the necrosome.

-

MLKL Execution: Activated RIPK3 phosphorylates the pseudokinase MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, causing membrane rupture and cell death.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

Introduction to Caspase-Independent Cell Death and Necroptosis

An In-depth Technical Guide on the Role of Necrostatin-7 in Caspase-Independent Cell Death

Historically, cell death has been categorized into two primary forms: apoptosis, a regulated and programmed process, and necrosis, considered an unregulated and accidental form of cell lysis[1][2]. However, this dichotomy is now understood to be an oversimplification. Research has unveiled multiple forms of regulated cell death that do not rely on the activation of caspases, the central executioners of apoptosis[1][3]. This broader category is known as caspase-independent cell death (CICD).

A prominent and intensely studied form of CICD is necroptosis. Necroptosis is a regulated form of necrosis characterized by morphological features such as cell swelling and the rupture of the plasma membrane, leading to the release of intracellular contents and subsequent inflammation[4]. This pathway is critically mediated by a core signaling axis involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL)[5][6]. The discovery of small molecule inhibitors, such as the necrostatins, has been instrumental in dissecting this pathway and exploring its therapeutic potential in various diseases[5][7].

This compound: A Unique Inhibitor of Necroptosis

This compound (Nec-7) is a member of the necrostatin family of compounds, identified for their ability to inhibit necroptotic cell death[7]. Unlike the prototypical inhibitor Necrostatin-1 (Nec-1), which is a well-characterized allosteric inhibitor of RIPK1's kinase activity, Nec-7 presents a distinct mechanism of action[5][8]. Crucially, studies have shown that this compound does not inhibit recombinant RIPK1 kinase, suggesting it targets a different regulatory molecule within the necroptosis pathway[8][9]. This makes Nec-7 a valuable tool for exploring RIPK1-independent facets of necroptosis regulation and a lead compound for developing novel therapeutics with alternative mechanisms.

Quantitative Data

The primary quantitative measure of this compound's efficacy comes from its activity in a specific cell-based assay. This data is summarized below for clarity.

| Compound | Parameter | Value | Cell Line | Assay Conditions |

| This compound | EC50 | 10.6 μM | FADD-deficient human Jurkat T cells | TNF-α-induced necroptosis |

Table 1: Quantitative Efficacy of this compound. This table summarizes the reported half-maximal effective concentration (EC50) for this compound in inhibiting necroptosis. Data sourced from[8][9].

Signaling Pathways in Necroptosis

Canonical TNF-α-Induced Necroptosis Pathway

The most well-characterized trigger for necroptosis is the cytokine Tumor Necrosis Factor-alpha (TNF-α)[10]. The binding of TNF-α to its receptor, TNFR1, initiates a signaling cascade that can lead to cell survival, apoptosis, or necroptosis, depending on the cellular context.

-

Complex I Formation (Pro-Survival): Upon TNF-α binding, TNFR1 recruits a membrane-associated complex (Complex I) consisting of TRADD, TRAF2/5, cIAP1/2, and RIPK1[4][11]. Within this complex, RIPK1 is polyubiquitinated, which serves as a scaffold to activate NF-κB and MAPK pathways, promoting the expression of pro-survival and inflammatory genes[11].

-

Transition to Complex II (Pro-Death): When cIAP proteins are depleted or inhibited (e.g., by SMAC mimetics) and caspase-8 activity is blocked, RIPK1 is deubiquitinated and dissociates from the membrane to form a cytosolic death-inducing complex known as Complex II[2][4].

-

Necrosome Assembly and Activation: In the absence of active caspase-8, which would normally cleave and inactivate RIPK1 and RIPK3, these two kinases interact via their RIP Homology Interaction Motif (RHIM) domains[2][6]. This interaction leads to the formation of a functional amyloid-like signaling complex called the necrosome[12]. Within the necrosome, RIPK1 and RIPK3 undergo auto- and trans-phosphorylation, leading to their activation[2].

-

MLKL-Mediated Execution: Activated RIPK3 then recruits and phosphorylates the pseudokinase MLKL[6][13]. This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane[14]. The MLKL oligomers disrupt membrane integrity, leading to pore formation, cell lysis, and the release of damage-associated molecular patterns (DAMPs)[14].

Mechanism of this compound Action

This compound inhibits necroptosis without targeting the kinase activity of RIPK1[8][9]. This implies its target is a distinct, currently unidentified, regulatory molecule in the pathway. While the precise target is unknown, its inhibitory effect prevents the ultimate outcome of cell lysis. The diagram below illustrates this unique mechanism, contrasting it with the action of RIPK1 inhibitors like Necrostatin-1.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study this compound and necroptosis.

Induction of Necroptosis in Cell Culture

This protocol describes a common method for inducing necroptosis in a controlled in vitro setting. Human HT-29 or mouse L929 cells are suitable models.

-

Objective: To induce necroptosis while inhibiting apoptosis, allowing for the specific study of necroptotic inhibitors.

-

Materials:

-

Cell line (e.g., HT-29, Jurkat, L929)

-

Complete culture medium

-

TNF-α (human or mouse, depending on cell line)

-

SMAC mimetic (e.g., Birinapant, LCL161)

-

Pan-caspase inhibitor (e.g., zVAD-FMK)

-

This compound (and other inhibitors like Nec-1 for comparison)

-

DMSO (vehicle control)

-

Multi-well culture plates (e.g., 96-well)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density that allows for optimal growth over the experimental duration (e.g., 1x104 cells/well) and incubate overnight.

-

Prepare stock solutions of inhibitors (this compound, zVAD-FMK) and SMAC mimetics in DMSO.

-

Pre-treat cells with the desired concentration of this compound (e.g., 10-30 μM) or vehicle (DMSO) for 1-2 hours[14][15].

-

To induce necroptosis, add a combination of TNF-α (e.g., 20-50 ng/mL), a SMAC mimetic (e.g., 1 μM), and zVAD-FMK (e.g., 20-40 μM) to the appropriate wells[14][16].

-

Incubate the plate for the desired time period (typically 6-24 hours).

-

Proceed with a cell viability or cell death assay to quantify the effect of the inhibitor.

-

Quantification of Cell Death by Flow Cytometry

This method allows for the differentiation between viable, apoptotic, and necrotic cell populations.

-

Objective: To quantify the percentage of necrotic cells following necroptosis induction and inhibitor treatment.

-

Materials:

-

Treated cells from the protocol above

-

Annexin V-FITC/PE and 7-AAD/Propidium Iodide (PI) staining kit

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest both adherent and floating cells from each well.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided with the kit.

-

Add Annexin V-FITC (or another fluorophore) and 7-AAD or PI to the cell suspension[16][17].

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples immediately using a flow cytometer. Necrotic cells will be positive for both Annexin V and 7-AAD/PI[16].

-

Analysis of Signaling Pathway Activation by Western Blot

This protocol is used to determine at which point an inhibitor acts by assessing the phosphorylation status of key necroptosis signaling proteins.

-

Objective: To measure the levels of total and phosphorylated RIPK1, RIPK3, and MLKL.

-

Materials:

-

Treated cells (from a scaled-up version of the induction protocol)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Primary antibodies (anti-p-RIPK1, anti-RIPK1, anti-p-MLKL, anti-MLKL, anti-Actin/Tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse treated cells on ice using RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply chemiluminescent substrate and capture the signal using an imaging system. A reduction in p-RIPK3 or p-MLKL would indicate inhibition of the pathway upstream of that phosphorylation event[18][19].

-

References

- 1. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase independent cell death: leaving the set without the final cut - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. jitc.bmj.com [jitc.bmj.com]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Early Studies of Necrostatin-7

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the initial characterization and study of Necrostatin-7 (Nec-7), a novel inhibitor of necroptosis. It focuses on its distinct mechanism, quantitative activity, and the experimental protocols used in its early evaluation.

Introduction

Necroptosis is a form of regulated, caspase-independent cell death that morphologically resembles necrosis and is characterized by its pro-inflammatory nature.[1] The discovery of small molecule inhibitors has been pivotal in dissecting its underlying signaling pathways, which primarily involve the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein axis. This compound (Nec-7) was identified in early screening efforts as a potent inhibitor of necroptosis, structurally and mechanistically distinct from other well-characterized necrostatins like Necrostatin-1.[2][3] This guide summarizes the foundational data and methodologies from its initial studies.

Chemical and Physical Properties

This compound is a synthetic small molecule with a complex heterocyclic structure. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | 5-((3-(4-fluorophenyl)-1H-pyrazol-4-yl)methylene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one | [4] |

| Synonyms | Nec-7 | [4] |

| Molecular Formula | C₁₆H₁₀FN₅OS₂ | [3][4] |

| Molecular Weight | 371.41 g/mol | [3][5] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in DMSO and Ethanol | [4][6] |

| Purity (Typical) | >98% | [3] |

Mechanism of Action

A key finding from early studies is that this compound's mechanism diverges significantly from that of Necrostatin-1. While Nec-1 and several other necrostatins function by directly inhibiting the kinase activity of RIPK1, this compound does not inhibit recombinant RIPK1 kinase.[4][5][6] This evidence strongly suggests that Nec-7 acts on a different target within the necroptosis pathway, potentially an "additional regulatory molecule" downstream of or parallel to RIPK1 activation.[4][6] This makes Nec-7 a valuable tool for exploring alternative nodes of necroptosis regulation.

The following diagrams illustrate the general necroptosis pathway and the comparative mechanisms of Necrostatin-1 and this compound.

References

- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. FADD deficiency sensitises Jurkat T cells to TNF-alpha-dependent necrosis during activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Necrostatin-7: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Necrostatin-7 (Nec-7), a potent inhibitor of necroptosis, in cell culture experiments. Necroptosis is a form of regulated necrotic cell death that is implicated in a variety of pathological conditions, making its inhibitors valuable tools for research and potential therapeutic development.

This compound is structurally and functionally distinct from other well-known necrostatins, such as Necrostatin-1. A key characteristic of this compound is that it does not inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream kinase in the canonical necroptosis pathway.[1][2][3] This suggests that this compound acts on a different target within the necroptosis signaling cascade, making it a valuable tool for dissecting the molecular mechanisms of this cell death pathway.[3]

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Condition | Reference |

| EC50 | 10.6 μM | FADD-deficient human Jurkat T cells | TNF-α-induced necroptosis | [2][3] |

Signaling Pathways and Experimental Workflow

To visualize the mechanism of necroptosis and the experimental application of this compound, the following diagrams are provided.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Induction of Necroptosis in FADD-deficient Jurkat T cells

This protocol describes how to induce necroptosis in a cell line known to be sensitive to this form of cell death. FADD-deficient Jurkat cells are a suitable model as they lack a key component of the apoptotic pathway, thus favoring necroptosis upon stimulation of death receptors.[4][5]

Materials:

-

FADD-deficient human Jurkat T cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human TNF-α

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell counting solution (e.g., Trypan Blue)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture: Culture FADD-deficient Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: On the day of the experiment, count the cells and adjust the density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. A final concentration of 10.6 µM is recommended as a starting point, based on its EC50 value.[3] Add the desired concentrations of this compound or vehicle (DMSO) to the appropriate wells.

-

Induction of Necroptosis: Prepare a stock solution of human TNF-α. Add TNF-α to the wells to a final concentration of 10 ng/mL.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Analysis: Proceed to assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay (see Protocol 2).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of the cells. Viable cells with active metabolism can reduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6]

Materials:

-

Cells treated as described in Protocol 1

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Add MTT Reagent: Following the 24-hour incubation period from Protocol 1, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Western Blot Analysis of Phosphorylated MLKL (pMLKL)

This protocol is used to detect the phosphorylation of Mixed Lineage Kinase Domain-like protein (MLKL), a key downstream marker of necroptosis activation.

Materials:

-

Cells treated as described in Protocol 1 (scaled up to 6-well plates)

-

RIPA buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pMLKL, anti-MLKL, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, collect the cells by centrifugation. Wash the cell pellet with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-